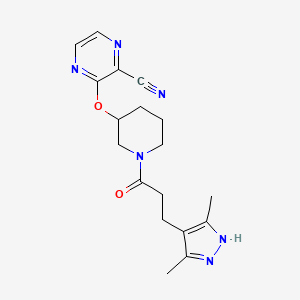

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-12-15(13(2)23-22-12)5-6-17(25)24-9-3-4-14(11-24)26-18-16(10-19)20-7-8-21-18/h7-8,14H,3-6,9,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUHNUPILWXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure includes a pyrazole ring, a piperidine moiety, and a carbonitrile group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation by targeting various pathways such as EGFR and Aurora-A kinase. For example, studies demonstrated that certain pyrazole derivatives effectively inhibited the growth of breast cancer cells (e.g., MDA-MB-231) and other cancer types .

- Anti-inflammatory Properties : Many pyrazole derivatives possess anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

- Antibacterial and Antifungal Activities : Some studies have highlighted the antibacterial and antifungal properties of pyrazoles, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of methyl groups on the pyrazole ring enhances lipophilicity and may improve cellular uptake.

- Piperidine Linkage : The piperidine moiety contributes to the compound's ability to interact with biological targets through hydrogen bonding and steric effects.

- Carbonitrile Group : This functional group is known for its ability to engage in dipolar interactions, potentially increasing binding affinity to target proteins.

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, 3-(3,5-dimethyl-1H-pyrazol-4-yl) derivatives were tested for their ability to inhibit proliferation. Results indicated significant cytotoxic effects against MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

- Anti-inflammatory Studies : Research conducted on pyrazole derivatives indicated a reduction in inflammatory markers in vitro. The compound was tested against lipopolysaccharide-induced inflammation in macrophages with promising results .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Design of Experiments (DoE) : Statistically varies parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, central composite designs resolve interactions between reaction time and temperature .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .

- Catalyst Screening : Testing bases (e.g., triethylamine vs. DBU) or coupling agents (EDC/HCl) to suppress side reactions like hydrolysis .

How can computational modeling predict the compound’s reactivity or biological interactions?

Advanced Research Question

- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., activation energies for acyl transfer) and predicts regioselectivity .

- Molecular Docking : Simulates binding to biological targets (e.g., kinases) using software like AutoDock, identifying key interactions (e.g., hydrogen bonds with pyrazine nitrogens) .

- Reaction Path Search : Algorithms (e.g., GRRM) explore transition states to guide synthetic routes .

How are contradictions in spectroscopic or crystallographic data resolved?

Advanced Research Question

- Multi-Technique Cross-Validation : Compare NMR shifts with X-ray diffraction data (e.g., bond lengths/angles from SHELXL-refined structures) .

- Dynamic NMR Studies : Resolve conformational ambiguities (e.g., piperidine ring puckering) by variable-temperature experiments .

- Complementary MS/MS Fragmentation : Confirm molecular connectivity through collision-induced dissociation patterns .

What strategies mitigate byproduct formation during piperidine functionalization?

Advanced Research Question

- Stoichiometric Control : Limit excess acylating agents to prevent over-functionalization .

- Low-Temperature Reactions : Reduce side reactions (e.g., −15°C for diazomethane additions) .

- Protective Group Chemistry : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for piperidine amines) .

How are derivatives designed for structure-activity relationship (SAR) studies?

Advanced Research Question

- Bioisosteric Replacement : Substitute pyrazine with pyridazine or modify the pyrazole methyl groups to assess steric/electronic effects .

- Fragment-Based Design : Use X-ray crystallography (SHELXL-refined structures) to identify hotspots for derivatization .

- High-Throughput Screening : Test libraries of analogs against target assays (e.g., enzyme inhibition) to prioritize synthetic targets .

What advanced separation techniques address purification challenges?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.